molecular formula C10H16N2O4 B027864 Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate CAS No. 104143-60-4

Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate

Cat. No. B027864
CAS RN: 104143-60-4
M. Wt: 228.24 g/mol
InChI Key: HAMVHCFCPYLWKO-UHFFFAOYSA-N
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Description

Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate is a chemical compound with the CAS Number: 104143-60-4 . It has a molecular weight of 228.25 and its IUPAC name is ethyl (1-acetyl-3-oxo-2-piperazinyl)acetate .


Molecular Structure Analysis

The molecular formula of Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate is C10H16N2O4 . The InChI code for this compound is 1S/C10H16N2O4/c1-3-16-9(14)6-8-10(15)11-4-5-12(8)7(2)13/h8H,3-6H2,1-2H3,(H,11,15) .

The molecular weight of this compound is 228.248 .

Scientific Research Applications

Synthesis of Biologically Active Piperidine Derivatives

Piperidine derivatives are crucial in drug design due to their presence in various pharmaceuticals and alkaloids. Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate can be used as a precursor in synthesizing substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds have shown promise in the development of new medications with potential pharmacological applications .

Enantioselective Reduction in Drug Synthesis

The compound plays a role in the enantioselective reduction process, which is vital for creating specific chiral centers in drugs. For instance, it has been used in synthesizing an inhibitor for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for treating diseases related to cortisol abnormalities .

Pharmaceutical Industry Applications

In the pharmaceutical industry, ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate is involved in the synthesis of compounds with significant pharmacological activity. Its derivatives are found in over twenty classes of pharmaceuticals, indicating its versatility and importance in drug development .

Anti-Inflammatory and Analgesic Activities

Derivatives of this compound have been researched for their anti-inflammatory and analgesic properties. Studies have shown that certain derivatives can exhibit these activities, potentially leading to the development of new anti-inflammatory drugs .

Synthesis of Heterocyclic Compounds

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate is used in the synthesis of heterocyclic compounds, which are a cornerstone in the pharmaceutical industry. The piperidine cycle, in particular, is a common structure in these compounds, underscoring the compound’s role in creating diverse medicinal molecules .

Research in Cortisol-Related Abnormalities

The compound has been utilized in research targeting cortisol-related abnormalities. By synthesizing inhibitors like the 11β-HSD1, it contributes to the exploration of treatments for conditions associated with cortisol, such as Cushing’s syndrome .

Safety and Hazards

The safety data sheet (SDS) for Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate can be viewed and downloaded for free at Echemi.com . It’s important to ensure adequate ventilation when handling this chemical and to avoid getting it in eyes, on skin, or on clothing . It’s also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause serious eye damage/eye irritation and specific target organ toxicity (single exposure) with the central nervous system (CNS) being the target organ .

properties

IUPAC Name

ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-3-16-9(14)6-8-10(15)11-4-5-12(8)7(2)13/h8H,3-6H2,1-2H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMVHCFCPYLWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544334
Record name Ethyl (1-acetyl-3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate

CAS RN

104143-60-4
Record name Ethyl (1-acetyl-3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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